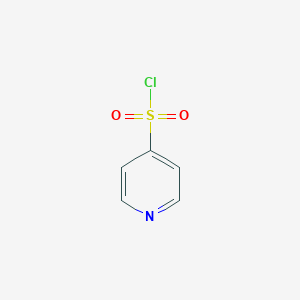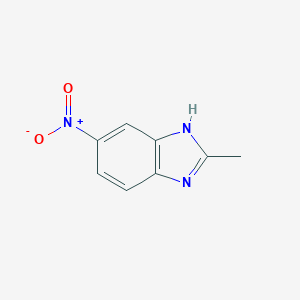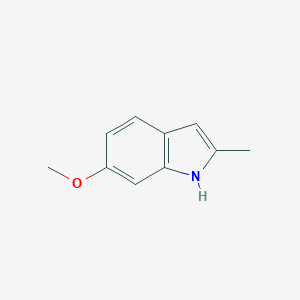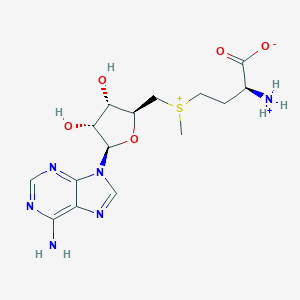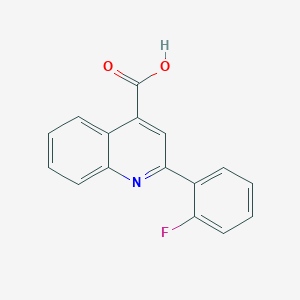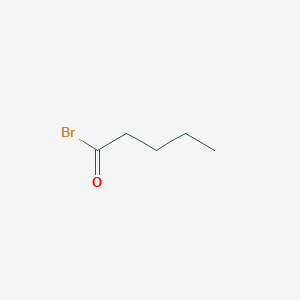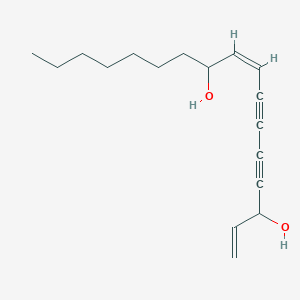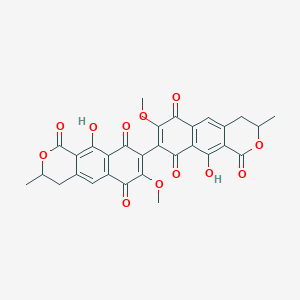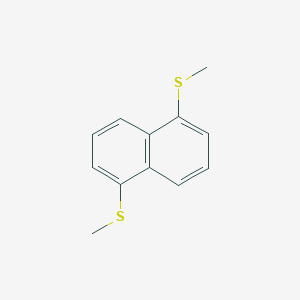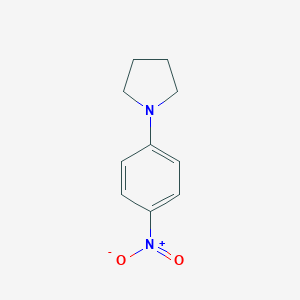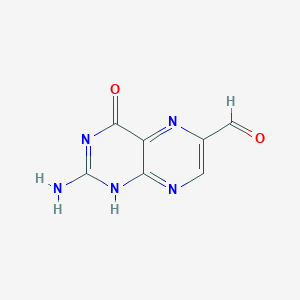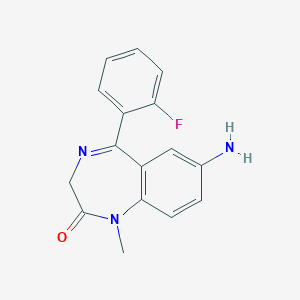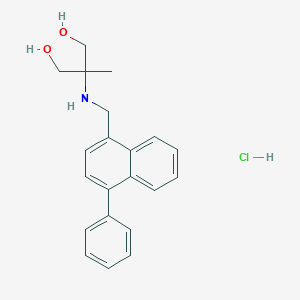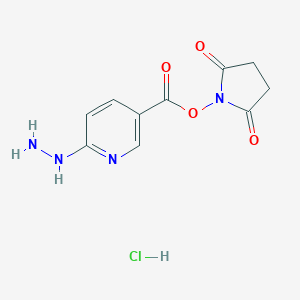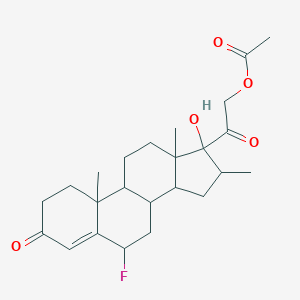
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to naturally occurring corticosteroids but has been modified to enhance its pharmacological effects and reduce side effects. It is commonly used in medical treatments for conditions such as allergies, asthma, and autoimmune diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl groups at the 17 and 21 positions are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group at the 21 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques like crystallization and chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially creating new derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Chromium trioxide, osmium tetroxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or Selectfluor.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, each with distinct pharmacological profiles. For example, oxidation can yield 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione, while reduction can produce 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-diol.
Applications De Recherche Scientifique
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Studying the effects of fluorination on steroid activity and stability.
Biology: Investigating the compound’s impact on cellular signaling pathways and gene expression.
Medicine: Developing new treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceuticals and exploring new drug delivery systems.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, leading to reduced inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties but different fluorination and methylation patterns.
Prednisolone: A naturally occurring corticosteroid with a similar mechanism of action but lacking the fluorine atom.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16 position.
Uniqueness
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-acetate is unique due to its specific fluorination at the 6alpha position and acetylation at the 21 position. These modifications enhance its potency and reduce its side effects compared to other corticosteroids. The presence of the fluorine atom increases the compound’s stability and affinity for glucocorticoid receptors, making it a highly effective anti-inflammatory agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1692-75-7 |
|---|---|
Formule moléculaire |
C24H33FO5 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[2-(6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h10,13,16-18,20,29H,5-9,11-12H2,1-4H3 |
Clé InChI |
VNSZSSZJPJYIIB-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C(CC(=O)O)O)O)C)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


